molecular formula C10H9NO2 B13927090 4-(m-tolyl)oxazol-2(3H)-one

4-(m-tolyl)oxazol-2(3H)-one

Cat. No.: B13927090
M. Wt: 175.18 g/mol
InChI Key: ZEAGUIQCDKPWSX-UHFFFAOYSA-N
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Description

4-(m-tolyl)oxazol-2(3H)-one is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-tolyl)oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of m-tolyl isocyanate with glycine or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(m-tolyl)oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the m-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines. Substitution reactions can lead to a variety of substituted oxazole derivatives.

Scientific Research Applications

4-(m-tolyl)oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(m-tolyl)oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazol-2-amine: Another oxazole derivative with different substituents.

    m-tolyl-oxazol-2-yl-methanone: A compound with a similar structure but different functional groups.

Uniqueness

4-(m-tolyl)oxazol-2(3H)-one is unique due to the presence of the m-tolyl group, which imparts distinct chemical properties and potential applications. Its specific reactivity and biological activity set it apart from other oxazole derivatives.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(3-methylphenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-8(5-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)

InChI Key

ZEAGUIQCDKPWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=COC(=O)N2

Origin of Product

United States

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